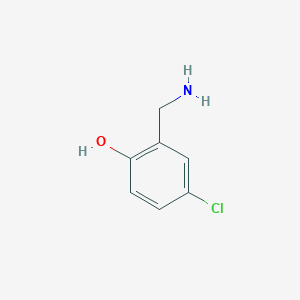

2-(Aminomethyl)-4-chlorophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26173. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(aminomethyl)-4-chlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c8-6-1-2-7(10)5(3-6)4-9/h1-3,10H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTZMBOCHADEFMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50960302 | |

| Record name | 2-(Aminomethyl)-4-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50960302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3970-05-6 | |

| Record name | 3970-05-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26173 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Aminomethyl)-4-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50960302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An Examination of 2-(Aminomethyl)-4-chlorophenol: A Technical Brief on a Sparsely Documented Chemical Intermediate

For Immediate Release: A Scientific Overview for Researchers and Drug Development Professionals

This technical guide provides a consolidated overview of the known chemical properties and synthetic origins of 2-(Aminomethyl)-4-chlorophenol. It is imperative to note that publicly accessible, in-depth technical data for this specific compound is limited. Much of the available literature pertains to its structural isomer, 2-Amino-4-chlorophenol, and care must be taken to distinguish between the two. This document will focus solely on the available information for this compound (CAS No. 3970-05-6).

Core Chemical Identity

This compound is a substituted phenol derivative. The core structure consists of a phenol ring with a chlorine atom at the 4-position and an aminomethyl group at the 2-position. This specific arrangement of functional groups suggests its potential as a versatile building block in organic synthesis.

A critical point of clarification is the distinction from its isomer, 2-Amino-4-chlorophenol (CAS No. 95-85-2). In the latter, the amino group is directly attached to the aromatic ring, which significantly alters its chemical reactivity and biological properties. This compound, with its benzylic amine, is anticipated to exhibit different chemical behavior.

Physicochemical Properties: A Summary of Available Data

Detailed experimental data on the physicochemical properties of this compound is not extensively available in peer-reviewed literature. The following table summarizes the information collated from chemical supplier databases.

| Property | Value | Source |

| CAS Number | 3970-05-6 | [1][2] |

| Molecular Formula | C₇H₈ClNO | [3] |

| Molecular Weight | 157.6 g/mol | [3] |

| Recommended Storage Temp. | 2-8°C | [3] |

| Predicted XlogP | 1.2 | [4] |

| Monoisotopic Mass | 157.02943 Da | [4] |

Synthesis and Manufacturing

The primary route for the synthesis of this compound appears to be through the reduction of 5-Chlorosalicylamide.[2] This precursor contains the necessary carbon skeleton and functional groups in the correct positions. The amide functionality can be reduced to the corresponding amine to yield the final product.

Proposed Synthetic Pathway

The reduction of the amide in 5-Chlorosalicylamide to the amine in this compound is a standard transformation in organic chemistry. This is typically achieved using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (THF).

Caption: Proposed synthesis of this compound via reduction of 5-Chlorosalicylamide.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on standard laboratory procedures for amide reduction. It has not been validated for this specific transformation and should be adapted and optimized by qualified personnel.

-

Inert Atmosphere: A flame-dried, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet is charged with a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF) and cooled in an ice bath.

-

Substrate Addition: 5-Chlorosalicylamide is dissolved in anhydrous THF and added dropwise to the stirred suspension of LiAlH₄ under a nitrogen atmosphere.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours. The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC).

-

Quenching: Upon completion, the reaction is carefully quenched by the sequential, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water, while cooling in an ice bath.

-

Workup: The resulting granular precipitate is removed by filtration, and the filter cake is washed with THF. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by a suitable method, such as column chromatography or recrystallization.

Applications in Research and Drug Development

Specific applications of this compound in drug development are not well-documented. However, the presence of a primary amine and a phenolic hydroxyl group makes it a candidate for use as a scaffold or intermediate in the synthesis of more complex molecules with potential biological activity. Phenol and amine moieties are common in a wide range of pharmaceuticals.

Safety, Handling, and Toxicology

There is a lack of specific toxicological data for this compound. In the absence of such data, it should be handled with the standard precautions for a novel chemical compound of unknown toxicity. It is recommended to use personal protective equipment, including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood.

Analytical Characterization

For researchers working with this compound, a suite of analytical techniques would be necessary for full characterization.

Spectroscopic Analysis (Predicted)

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the amine protons, and the hydroxyl proton. ¹³C NMR would show the corresponding signals for the carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the O-H stretch of the phenol, the N-H stretch of the amine, and C-H and C=C stretches of the aromatic ring.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns. Predicted collision cross-section data for the hydrobromide salt is available.[4]

Chromatographic Analysis

High-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., C18) and mobile phase would be the method of choice for assessing purity and for quantification.

Conclusion

This compound is a chemical intermediate with potential utility in organic synthesis. However, there is a significant gap in the publicly available scientific literature regarding its detailed chemical properties, established applications, and toxicological profile. Researchers and drug development professionals interested in this compound should proceed with the understanding that extensive in-house characterization and validation will be required. The information presented in this guide is intended to serve as a starting point for such endeavors.

References

An In-Depth Technical Guide to an Aminophenol Intermediate: Synthesis, Analysis, and Pharmaceutical Relevance

A Note on Chemical Identity: This guide addresses the chemical intermediate commonly known as 2-Amino-4-chlorophenol , corresponding to CAS number 95-85-2 . The initial query referenced CAS number 3970-05-6, which correctly identifies 2-(Aminomethyl)-4-chlorophenol. However, a comprehensive review of publicly available scientific literature, safety data, and application notes reveals a significant lack of in-depth technical information for the latter compound. Conversely, 2-Amino-4-chlorophenol (95-85-2) is a well-documented and industrially significant compound with extensive data relevant to researchers and drug development professionals. To provide a thorough and valuable technical resource, this guide will focus exclusively on the rich dataset associated with 2-Amino-4-chlorophenol (CAS 95-85-2).

Introduction: The Profile of a Versatile Intermediate

2-Amino-4-chlorophenol is a substituted aromatic compound that serves as a critical building block in organic synthesis. Appearing as a light brown crystalline powder, its utility spans from the production of dyes to its significant role in the pharmaceutical industry.[1] For drug development professionals, this compound is of particular interest not only as a potential starting material but more critically, as a known process impurity and degradation product of the skeletal muscle relaxant, Chlorzoxazone.[2] Understanding its synthesis, analytical detection, and toxicological profile is therefore paramount for ensuring the quality, safety, and regulatory compliance of pharmaceutical products.[2][3]

Section 1: Core Chemical and Physical Properties

A precise understanding of a compound's physical properties is the foundation of its application in a laboratory or industrial setting. These characteristics dictate storage conditions, solvent selection, and handling procedures.

| Property | Value | Source(s) |

| CAS Number | 95-85-2 | [4] |

| Molecular Formula | C₆H₆ClNO | [1] |

| Molecular Weight | 143.57 g/mol | [1] |

| IUPAC Name | 2-amino-4-chlorophenol | [1] |

| Appearance | Light brown crystalline powder | [1] |

| Melting Point | 136-141 °C | [5][6] |

| Solubility | Slightly soluble in water (3 g/L at 26°C) | [1] |

| LogP | 1.24 | [1] |

| EC Number | 202-458-9 |

Section 2: Synthesis—The Classic Reduction Pathway

The most established and widely cited method for synthesizing 2-Amino-4-chlorophenol is the chemical reduction of its nitro precursor, 4-chloro-2-nitrophenol. This transformation is a cornerstone reaction in industrial organic chemistry, valued for its efficiency and high yield. The causality behind this choice of pathway lies in the accessibility of the starting material and the robustness of the reduction chemistry, often employing iron in an acidic medium.

References

- 1. 2-Amino-4-chlorophenol | C6H6ClNO | CID 7265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 2-Amino-4-chlorophenol | SIELC Technologies [sielc.com]

- 5. 2-Amino-4-chlorophenol 97 95-85-2 [sigmaaldrich.com]

- 6. 2-Amino-4-chlorophenol | CAS#:95-85-2 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to the Structural Elucidation of 2-(Aminomethyl)-4-chlorophenol

Foreword for the Modern Researcher

In the fields of pharmaceutical development and materials science, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. This guide addresses the structural elucidation of 2-(Aminomethyl)-4-chlorophenol, a substituted aminophenol with potential applications as a synthetic intermediate. While the existence of this compound is established, a consolidated, publicly available repository of its comprehensive spectral data is not readily found.

This document, therefore, serves a dual purpose. It is both a specific guide to confirming the identity of this compound and a broader methodological template for researchers faced with a similar challenge: the structural verification of a novel or sparsely documented compound. We will proceed not by simply listing data, but by constructing a logical, evidence-based narrative. This involves a multi-technique approach, where predictions derived from foundational chemical principles and data from close structural analogues are used to build a hypothesis, which is then rigorously tested and confirmed by a suite of complementary analytical methods. This is the essence of modern structural chemistry—a discipline of prediction, observation, and conclusive integration.

Molecular Overview: this compound

Before embarking on experimental analysis, a thorough understanding of the target molecule's constituent parts is essential. The structure comprises a phenol ring substituted with three distinct functional groups, each contributing unique chemical and spectral characteristics.

-

Phenolic Hydroxyl (-OH): Confers acidity and is a hydrogen bond donor. It strongly influences the electronic environment of the aromatic ring.

-

Chlorine Atom (-Cl): An electron-withdrawing group that influences aromatic chemical shifts and provides a distinct isotopic signature in mass spectrometry.

-

Aminomethyl Group (-CH₂NH₂): A basic, flexible side chain. The methylene bridge isolates the amino group from the aromatic pi system, distinguishing this molecule from its isomer, 2-amino-4-chlorophenol.

Predicted Physicochemical Properties:

| Property | Predicted Value | Rationale / Source |

|---|---|---|

| Molecular Formula | C₇H₈ClNO | Based on atomic composition.[1] |

| Monoisotopic Mass | 157.02943 Da | Calculated for C₇H₈³⁵Cl¹⁴N¹⁶O.[1] |

| Molecular Weight | 157.60 g/mol | Average isotopic mass. |

| Appearance | Expected to be a crystalline solid | Similar to its isomer, 2-amino-4-chlorophenol.[2] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, Methanol | Presence of polar -OH and -NH₂ groups suggests some water solubility, while the chlorinated aromatic ring favors organic solvents. |

The Integrated Analytical Workflow

No single technique provides a complete structural picture. True confidence is achieved by integrating orthogonal methods. The workflow for elucidating the structure of this compound is designed to first establish the molecular formula and elemental composition, then map the carbon-hydrogen framework and connectivity, and finally, confirm the three-dimensional arrangement of atoms.

Part 1: Mass Spectrometry – Determining the Molecular Blueprint

Expertise & Rationale: Mass spectrometry (MS) is the initial and most crucial step. Its primary purpose is to provide an exact molecular weight and, by extension, the molecular formula. For halogenated compounds, MS offers an additional layer of confirmation through the characteristic isotopic pattern of chlorine. We opt for Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS) as it is a soft ionization technique ideal for polar molecules like ours, minimizing fragmentation and ensuring a strong molecular ion peak.

Experimental Protocol: LC-ESI-MS/MS

-

Sample Preparation: Prepare a 100 µg/mL stock solution of the compound in methanol. Dilute to 1 µg/mL with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

-

Chromatography:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

-

Flow Rate: 0.3 mL/min.

-

-

Mass Spectrometry (Positive ESI Mode):

-

Full Scan (MS1): Acquire data from m/z 50 to 500 to identify the protonated molecular ion [M+H]⁺.

-

Tandem MS (MS/MS): Isolate the [M+H]⁺ peak and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern. This pattern provides structural clues.

-

Expected Data & Interpretation

The analysis of the mass spectrum is a multi-step process of deduction.

-

The Molecular Ion ([M+H]⁺): The molecular formula C₇H₈ClNO gives a monoisotopic mass of 157.0294 Da for the free base. In positive ESI mode, the primary observation will be the protonated molecule [M+H]⁺ at m/z 158.0367 .[1]

-

Chlorine Isotopic Pattern: A hallmark of a monochlorinated compound is the presence of two peaks for any chlorine-containing ion: the M peak (containing ³⁵Cl) and the M+2 peak (containing ³⁷Cl). The natural abundance ratio of ³⁵Cl to ³⁷Cl is approximately 3:1. Therefore, we expect to see an [M+2+H]⁺ peak at m/z 160.0338 with an intensity that is approximately 32% of the [M+H]⁺ peak.[3] This is a powerful diagnostic tool.

-

Fragmentation Pathway: The MS/MS spectrum reveals the molecule's weakest points. Based on the principles of fragmentation for amines and benzylic compounds, we can predict the following key fragments.[4][5]

-

Benzylic Cleavage: The bond between the methylene carbon and the aromatic ring is a likely point of cleavage. This could lead to a fragment at m/z 30.03 (CH₂NH₂⁺) or, more likely, the stabilized chlorohydroxybenzyl cation at m/z 127.00 ([M-NH₂]⁺) .

-

Loss of Ammonia: Alpha-cleavage adjacent to the aromatic ring can facilitate the loss of the entire aminomethyl substituent as ammonia after rearrangement, yielding a fragment at m/z 141.00 ([M-NH₃]⁺) .

-

Ring Fragmentation: Loss of HCl (m/z 122.05 ) or CO from the phenol ring are also possible fragmentation routes common to chlorophenols.

-

Table 1: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Interpretation |

|---|---|---|

| [M+H]⁺ | 158.0367 | Protonated molecular ion (³⁵Cl) |

| [M+2+H]⁺ | 160.0338 | Isotopic peak for ³⁷Cl |

| [M-NH₃]⁺ | 141.0020 | Loss of ammonia from the molecular ion |

| [M-NH₂]⁺ | 127.0002 | Benzylic cleavage, loss of amino radical |

| [CH₂NH₂]⁺ | 30.0335 | Aminomethyl cation from benzylic cleavage |

Part 2: Nuclear Magnetic Resonance (NMR) – Mapping the C-H Framework

Expertise & Rationale: While MS gives the formula, NMR spectroscopy reveals the precise connectivity of the atoms. It is the most powerful tool for determining the detailed structure of an organic molecule in solution. We will use a suite of experiments: ¹H NMR to map the proton environment, ¹³C NMR for the carbon skeleton, and 2D NMR (COSY, HSQC, HMBC) to piece the puzzle together. Predictions are based on established chemical shift principles and data from analogues like 4-chlorophenol and benzylamine.[6][7][8]

Experimental Protocols: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve a wide range of compounds and because it allows for the observation of exchangeable protons (-OH and -NH₂).

-

¹H NMR: Acquire a standard one-dimensional proton spectrum (e.g., at 400 MHz).

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can also be run to differentiate between CH, CH₂, and CH₃ carbons.

-

2D COSY (Correlation Spectroscopy): This experiment reveals which protons are spin-coupled to each other, typically those on adjacent carbons.

-

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to the carbon it is directly attached to.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing long-range connectivity. It shows correlations between protons and carbons that are 2-3 bonds away, allowing us to connect the aminomethyl group to the correct position on the phenol ring.

Predicted Spectra & Interpretation

¹H NMR Spectrum (Predicted, 400 MHz, DMSO-d₆):

-

Aromatic Region (3H, ~6.8-7.3 ppm): The three protons on the aromatic ring will appear in this region. Based on the substitution pattern, we expect:

-

One proton ortho to the -OH group (H-6), likely a doublet around 7.2 ppm.

-

One proton meta to the -OH group and ortho to the -Cl (H-3), likely a doublet around 7.1 ppm.

-

One proton meta to both -OH and -Cl (H-5), likely a doublet of doublets around 6.8 ppm. The exact shifts and coupling constants (J-values) will confirm their relative positions.

-

-

Methylene Protons (-CH₂, 2H, ~4.0 ppm): Drawing from benzylamine as an analogue, the two protons of the aminomethyl group are expected to appear as a singlet around 4.0 ppm.[7] This singlet is a key differentiator from the isomer 2-amino-4-chlorophenol, which would lack this signal entirely.

-

Exchangeable Protons (-OH, -NH₂): In DMSO-d₆, these protons will appear as broad singlets. The phenolic -OH is expected downfield (~9-10 ppm), while the -NH₂ protons will be more upfield (~3-4 ppm). Their broadness is due to chemical exchange and hydrogen bonding. Addition of D₂O would cause these signals to disappear, confirming their identity.

¹³C NMR Spectrum (Predicted, 100 MHz, DMSO-d₆):

-

Aromatic Carbons (6C, ~115-155 ppm):

-

C-OH (C1): ~152 ppm.

-

C-CH₂NH₂ (C2): ~125 ppm.

-

C-Cl (C4): ~123 ppm.

-

The remaining three CH carbons will appear between 115-130 ppm. The specific shifts are highly dependent on the combined electronic effects of the substituents.[6]

-

-

Methylene Carbon (-CH₂, 1C, ~45 ppm): This aliphatic carbon will be significantly upfield from the aromatic carbons, providing clear evidence of the -CH₂- linker.

Putting It Together with 2D NMR: The final, unambiguous proof of the substitution pattern comes from the HMBC spectrum. It acts as a molecular GPS, connecting disparate parts of the molecule.

Crucially, we predict strong correlations from the methylene protons (~4.0 ppm) to the carbons C1, C2, and C6. This three-bond correlation to C1 (-OH) and C6, and two-bond correlation to C2, definitively places the aminomethyl group at the C2 position, adjacent to the hydroxyl group.

Table 2: Predicted NMR Data Summary (DMSO-d₆)

| Assignment | ¹H Shift (ppm) | ¹³C Shift (ppm) | Key HMBC Correlations (from H to C) |

|---|---|---|---|

| -OH | ~9.5 (br s, 1H) | - | C1, C2 |

| -NH₂ | ~3.5 (br s, 2H) | - | -CH₂- |

| -CH₂- | ~4.0 (s, 2H) | ~45 | C1, C2, C6 |

| Ar-H3 | ~7.1 (d) | ~129 | C1, C2, C4, C5 |

| Ar-H5 | ~6.8 (dd) | ~117 | C1, C3, C4 |

| Ar-H6 | ~7.2 (d) | ~115 | C2, C4, C5 |

| C1 (-OH) | - | ~152 | - |

| C2 (-CH₂NH₂) | - | ~125 | - |

| C3 | - | ~129 | - |

| C4 (-Cl) | - | ~123 | - |

| C5 | - | ~117 | - |

| C6 | - | ~115 | - |

Part 3: FT-IR Spectroscopy – Identifying Functional Groups

Expertise & Rationale: Infrared (IR) spectroscopy is a rapid and effective method for confirming the presence of key functional groups. It works on the principle that chemical bonds absorb infrared radiation at specific frequencies corresponding to their vibrational modes. While NMR and MS provide the atomic framework, IR serves as a self-validating check on the functional groups we expect to be present.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No sample preparation (like KBr pellets) is required.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

Expected Data & Interpretation

The IR spectrum should display a combination of absorption bands characteristic of the phenol, amine, and chloro-aromatic moieties.

Table 3: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Mode | Functional Group |

|---|---|---|---|

| 3500 - 3200 | Broad, Strong | O-H Stretch | Phenolic -OH |

| 3400 - 3300 | Medium, Sharp (doublet) | N-H Stretch (asymmetric/symmetric) | Primary Amine -NH₂ |

| 3100 - 3000 | Medium | C-H Stretch (sp²) | Aromatic C-H |

| 2960 - 2850 | Medium | C-H Stretch (sp³) | Methylene -CH₂- |

| ~1600 | Medium | N-H Bend (Scissoring) | Primary Amine -NH₂ |

| 1610, 1500, 1450 | Strong to Medium | C=C Stretch | Aromatic Ring |

| ~1260 | Strong | C-O Stretch | Phenolic C-O |

| ~1100 | Strong | C-Cl Stretch | Aryl-Chloride |

| ~820 | Strong | C-H Bend (out-of-plane) | 1,2,4-Trisubstituted Ring |

The presence of the broad O-H band overlapping with the sharper N-H stretches, combined with the C-O and C-Cl stretches, would provide strong, corroborating evidence for the structure deduced from MS and NMR.

Part 4: X-Ray Crystallography – The Definitive Confirmation

Expertise & Rationale: While the combination of MS, NMR, and IR provides an exceptionally high degree of confidence, X-ray crystallography offers the ultimate, unambiguous proof of structure. It determines the precise spatial arrangement of every atom in the solid state, yielding bond lengths, bond angles, and crystal packing information. Obtaining a single crystal suitable for diffraction is the primary experimental hurdle, but the resulting electron density map is the gold standard for structural elucidation.[9]

Experimental Protocol: Single-Crystal X-Ray Diffraction

-

Crystallization: The critical step is to grow a high-quality single crystal. This is often achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexane).

-

Crystal Mounting: A suitable crystal (typically <0.5 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled (typically to ~100 K) to minimize thermal vibrations and then rotated in a beam of monochromatic X-rays. The diffracted X-rays are recorded by a detector.

-

Structure Solution and Refinement: The diffraction pattern is processed to determine the unit cell dimensions and space group. The phases of the diffracted waves are determined (the "phase problem"), and an initial electron density map is calculated. An atomic model is built into this map and then computationally refined to best fit the experimental data.

Expected Outcome

A successful X-ray crystallographic analysis will yield a 3D model of this compound. This model will definitively confirm:

-

The connectivity of all atoms, validating the NMR interpretation.

-

The 1,2,4-substitution pattern on the benzene ring.

-

The precise bond lengths and angles, which can provide insight into electronic effects (e.g., the influence of the -Cl and -OH groups on the aromatic ring).

This final piece of evidence leaves no ambiguity and stands as the authoritative confirmation of the molecule's structure.

Conclusion

The structural elucidation of this compound is a systematic process of inquiry that moves from the general to the specific. By integrating mass spectrometry to define the molecular formula, a suite of NMR techniques to map the atomic connectivity, and FT-IR to confirm functional groups, a robust and self-validating structural hypothesis is built. This is ultimately and unequivocally confirmed by the atomic-level detail provided by single-crystal X-ray crystallography. This guide not only provides the expected analytical results for this specific molecule but also champions an integrated, multi-technique workflow as the standard for achieving scientific integrity and certainty in chemical research.

References

- 1. PubChemLite - this compound hydrobromide (C7H8ClNO) [pubchemlite.lcsb.uni.lu]

- 2. 2-Amino-4-chlorophenol | C6H6ClNO | CID 7265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. whitman.edu [whitman.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. 4-Chlorophenol(106-48-9) 13C NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. benchchem.com [benchchem.com]

2-(Aminomethyl)-4-chlorophenol synthesis pathway

An In-Depth Technical Guide to the Synthesis of 2-(Aminomethyl)-4-chlorophenol

Introduction

This compound is a substituted phenol derivative with significant potential as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a reactive aminomethyl group ortho to a hydroxyl group and a chlorine atom on the aromatic ring, allows for diverse downstream chemical modifications. This guide provides an in-depth exploration of viable synthetic pathways for this compound, designed for researchers and drug development professionals. We will move beyond simple procedural lists to dissect the causality behind experimental choices, ensuring each described protocol is a self-validating system grounded in established chemical principles.

Strategic Analysis of Synthetic Pathways

The synthesis of this compound can be approached through several strategic disconnections. The most prominent strategies involve either the formation of the carbon-nitrogen bond at a late stage or the reduction of a nitrogen-containing functional group already in place. This guide will focus on two primary, robust, and well-documented pathways:

-

Reductive Amination of a Benzaldehyde Precursor: A highly efficient and common method for amine synthesis, this pathway involves the reaction of the corresponding aldehyde, 4-chloro-2-hydroxybenzaldehyde, with an ammonia source, followed by the in-situ reduction of the resulting imine.[1]

-

Reduction of a Nitro-Alcohol Intermediate: This classic approach involves the synthesis of a nitro-substituted benzyl alcohol, followed by the chemical reduction of the nitro group to the target primary amine.

Each pathway offers distinct advantages concerning starting material availability, reaction scalability, and functional group tolerance.

Pathway 1: Synthesis via Reductive Amination

This pathway is arguably the most direct route, leveraging the widely used reductive amination reaction. The success of this strategy hinges on the efficient preparation of the key intermediate, 4-chloro-2-hydroxybenzaldehyde.

Step 1.1: Synthesis of 4-Chloro-2-hydroxybenzaldehyde

The precursor aldehyde can be synthesized from commercially available 3-chlorophenol. One established method involves a formylation reaction.[2]

-

Principle: The reaction of 3-chlorophenol with formaldehyde introduces the aldehyde group onto the aromatic ring. The hydroxyl group directs the electrophilic substitution primarily to the ortho and para positions.

-

Causality of Reagent Choice: Using formaldehyde in the presence of an appropriate catalyst under controlled conditions allows for the targeted formylation. The specific reaction conditions are crucial to maximize the yield of the desired 2-hydroxy isomer.

Step 1.2: Reductive Amination to Yield this compound

With the aldehyde in hand, the final step is a one-pot reductive amination. This process first involves the condensation of the aldehyde with an ammonia source to form a Schiff base (imine), which is then immediately reduced to the desired amine.[1][3]

-

Mechanism Insight: The reaction is typically performed in a weakly acidic medium to facilitate the dehydration of the hemiaminal intermediate to the imine. The choice of reducing agent is critical. Mild reducing agents that selectively reduce the imine in the presence of the starting aldehyde are preferred for direct, one-pot reactions.[1][3]

-

Reducing Agent Selection:

-

Sodium Borohydride (NaBH₄): A common and cost-effective choice. However, it can also reduce the starting aldehyde, so it is often added after allowing sufficient time for imine formation.[4][5]

-

Sodium Cyanoborohydride (NaBH₃CN): More selective for the imine over the carbonyl group, making it ideal for one-pot procedures.[3][4]

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃): Another mild and selective reagent, often used in aprotic solvents like dichloroethane.[3][4]

-

Catalytic Hydrogenation: Using catalysts like Palladium on Carbon (Pd/C) or Raney Nickel with a hydrogen source is a clean and effective method, particularly for larger-scale synthesis.

-

Experimental Protocol: Reductive Amination

-

Imine Formation: Dissolve 4-chloro-2-hydroxybenzaldehyde (1.0 eq) in methanol. Add a solution of ammonia in methanol (e.g., 7N, 5-10 eq) and stir at room temperature for 1-2 hours to allow for imine formation.

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium borohydride (NaBH₄) (1.5 - 2.0 eq) portion-wise, maintaining the temperature below 10 °C.

-

Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours. Quench the reaction by the slow addition of water.

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography.

Pathway 1: Visualization

Caption: Reductive Amination Pathway.

Pathway 2: Synthesis via Reduction of a Nitro Intermediate

This pathway relies on the well-established chemistry of nitro group reduction. It involves preparing a suitable nitro-containing precursor, 4-chloro-2-nitrobenzyl alcohol, which is then reduced to the final product.

Step 2.1: Synthesis of 4-Chloro-2-nitrobenzyl alcohol

This key intermediate is a known compound that can be prepared through various routes, often starting from commercially available materials like 4-chloro-2-nitrotoluene via side-chain bromination followed by hydrolysis, or through direct functionalization of a simpler aromatic ring.[6][7]

Step 2.2: Reduction of the Nitro Group

The conversion of the nitro group to a primary amine is a fundamental transformation in organic synthesis. Several reliable methods are available.

-

Catalytic Hydrogenation: This is often the method of choice for its clean reaction profile and high yields. Common catalysts include Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), Platinum(IV) oxide (PtO₂), and Raney Nickel.[8] The reaction is typically run in a solvent like ethanol, methanol, or ethyl acetate under a hydrogen atmosphere.

-

Metal/Acid Reduction: A classic method involves the use of a metal, such as iron, tin, or zinc, in the presence of an acid like hydrochloric acid (HCl).[9] For instance, the reduction of 4-chloro-2-nitrophenol with iron powder in acidic water is a highly effective analogous transformation.[9]

-

Transfer Hydrogenation: Using a hydrogen donor like hydrazine hydrate in the presence of a catalyst (e.g., Raney Nickel, Pd/C, or Ferric Chloride/Activated Carbon) provides a convenient alternative to using gaseous hydrogen.[10][11][12]

Experimental Protocol: Nitro Group Reduction

-

Setup: In a hydrogenation vessel, dissolve 4-chloro-2-nitrobenzyl alcohol (1.0 eq) in glacial acetic acid or ethanol.[8]

-

Catalyst Addition: Add a catalytic amount of Platinum(IV) oxide (PtO₂) (e.g., 5 mol%).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 3-4 atm) and shake or stir vigorously at room temperature until hydrogen uptake ceases (typically 1-3 hours).

-

Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen.

-

Isolation: Remove the catalyst by filtration through a pad of Celite. Evaporate the solvent under reduced pressure to yield the crude product, 2-amino-5-chlorobenzyl alcohol (an alternative name for the target compound).[8]

-

Purification: The product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Pathway 2: Visualization

Caption: Nitro Group Reduction Pathway.

Quantitative Data Summary

The choice of synthetic route often depends on factors like yield, purity, and reaction conditions. While specific yields can vary, the following table provides a comparative overview based on typical outcomes for these reaction types.

| Parameter | Pathway 1: Reductive Amination | Pathway 2: Nitro Reduction |

| Key Intermediate | 4-Chloro-2-hydroxybenzaldehyde | 4-Chloro-2-nitrobenzyl alcohol |

| Typical Yield | 70-90% | 85-95% |

| Reaction Conditions | Mild (0 °C to RT) | Mild to moderate (RT, may require pressure) |

| Key Reagents | NaBH₄, NH₃ | H₂, PtO₂ (or Fe/HCl) |

| Advantages | High atom economy, often one-pot | Very reliable, high-yielding reduction |

| Disadvantages | Potential for side reactions (aldehyde reduction) | Requires handling of nitro compounds and H₂ gas |

Purification and Characterization

Regardless of the synthetic pathway, the final product requires rigorous purification and characterization to confirm its identity and purity.

-

Purification:

-

Recrystallization: Effective for obtaining high-purity crystalline solids. A mixture of ethanol and water is often a suitable solvent system.

-

Column Chromatography: Useful for removing closely related impurities, using silica gel with a solvent system like ethyl acetate/hexanes or dichloromethane/methanol.

-

-

Characterization:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity of atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared Spectroscopy (IR): To identify key functional groups such as O-H, N-H, and C-Cl bonds.

-

Melting Point: To assess the purity of the final crystalline product.

-

Safety Considerations

The synthesis of this compound involves the use of hazardous materials that require appropriate safety precautions:

-

Sodium Borohydride: Flammable solid and reacts with water to produce hydrogen gas. Must be handled in a well-ventilated fume hood away from ignition sources.

-

Nitro Compounds: Are often toxic and can be explosive, particularly poly-nitro compounds. Handle with care and avoid heat and shock.

-

Catalytic Hydrogenation: Involves flammable hydrogen gas and potentially pyrophoric catalysts (e.g., Raney Nickel, dry Pd/C). Reactions should be conducted in appropriate pressure vessels by trained personnel.

-

Chlorinated Solvents and Reagents: Many chlorinated organic compounds are toxic and potentially carcinogenic. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a fume hood.

Conclusion

The synthesis of this compound can be effectively achieved through several well-established synthetic routes. The Reductive Amination Pathway offers a convergent and efficient method, particularly suitable for laboratory-scale synthesis, provided the starting aldehyde is accessible. The Nitro Reduction Pathway represents a more traditional but extremely reliable and high-yielding approach, making it attractive for larger-scale production where the handling of nitroaromatics and hydrogenation equipment is standard. The selection of the optimal pathway will ultimately depend on the specific requirements of the research or development program, including scale, cost of starting materials, available equipment, and safety protocols.

References

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. Page loading... [guidechem.com]

- 7. 4-Chloro-2-nitrobenzyl alcohol | C7H6ClNO3 | CID 89956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. prepchem.com [prepchem.com]

- 10. CN103130657A - Synthetic method of 2-chloro-4-aminophenol - Google Patents [patents.google.com]

- 11. CN103130657B - Synthetic method of 2-chloro-4-aminophenol - Google Patents [patents.google.com]

- 12. CN105622439A - Production method of 4-chloro-2-aminophenol - Google Patents [patents.google.com]

A Tale of Two Isomers: A Technical Guide to 2-Amino-4-chlorophenol and 2-(Aminomethyl)-4-chlorophenol for Drug Development Professionals

In the landscape of pharmaceutical development, the precise arrangement of atoms within a molecule is paramount. A subtle shift in a functional group can dramatically alter a compound's physicochemical properties, reactivity, and biological activity. This guide delves into the nuanced yet critical differences between two structural isomers: 2-Amino-4-chlorophenol and 2-(Aminomethyl)-4-chlorophenol. While sharing the same elemental composition, the placement of the nitrogen-containing group—directly on the aromatic ring versus on a methylene bridge—creates two distinct chemical entities with divergent paths in synthesis and application.

This document serves as an in-depth technical resource for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of data to explain the causality behind experimental choices, providing field-proven insights into the synthesis, analysis, and potential applications of these important building blocks.

Core Structural and Physicochemical Distinctions

The fundamental difference between these two molecules lies in the nature of the amino group. 2-Amino-4-chlorophenol is an aromatic amine (an aniline derivative), where the lone pair of electrons on the nitrogen atom is delocalized into the aromatic π-system. In contrast, this compound is a benzylamine, where the amino group is attached to an sp³-hybridized carbon, rendering it a primary alkylamine with localized electron density. This distinction is the root of their differing properties and reactivity.

Caption: Core structural difference between the two isomers.

Comparative Physicochemical Data

The structural variance directly impacts key physicochemical parameters crucial for drug design, such as solubility, lipophilicity, and ionization constants.

| Property | 2-Amino-4-chlorophenol | This compound | Rationale for Difference |

| CAS Number | 95-85-2 | 3970-05-6 (Free Base)[1] | - |

| Molecular Formula | C₆H₆ClNO[2] | C₇H₈ClNO | Addition of a methylene (-CH₂-) group. |

| Molecular Weight | 143.57 g/mol | 157.61 g/mol | Increased mass from the methylene group. |

| Melting Point | 136-141 °C[2] | Data not available; likely different | Altered crystal packing and intermolecular forces. |

| Appearance | Grayish to light brown crystalline solid or powder[3][4] | Data not available | - |

| Water Solubility | Slightly soluble (~3 g/L at 26°C)[4] | Expected to be higher, especially in salt form | The benzylic amine is a stronger base and more readily forms soluble salts. |

| LogP (Predicted) | 1.24 - 1.67[2][3] | ~1.2 (Predicted)[5] | The methylene spacer can slightly alter lipophilicity. |

| pKa (Predicted) | ~4.5 (NH₂), ~9.5 (OH) | ~9.0 (NH₂), ~10.0 (OH) | Aromatic amine is less basic due to resonance. Benzylic amine is a stronger base. |

Synthesis and Chemical Reactivity: Two Divergent Paths

The synthetic routes to these isomers are entirely different, dictated by the final position of the amino group. Their subsequent chemical reactivity is a direct consequence of their electronic structures.

Synthesis of 2-Amino-4-chlorophenol

This compound is commonly synthesized from p-chlorophenol via a two-step process involving nitration followed by reduction. This is a classic and well-documented electrophilic aromatic substitution pathway.[6][7]

References

- 1. Page loading... [guidechem.com]

- 2. 2-Amino-4-chlorophenol | CAS#:95-85-2 | Chemsrc [chemsrc.com]

- 3. 2-Amino-4-chlorophenol | C6H6ClNO | CID 7265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ICSC 1652 - 2-AMINO-4-CHLOROPHENOL [chemicalsafety.ilo.org]

- 5. PubChemLite - this compound hydrobromide (C7H8ClNO) [pubchemlite.lcsb.uni.lu]

- 6. Page loading... [guidechem.com]

- 7. 2-Amino-4-chlorophenol synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Spectroscopic Profile of 2-(Aminomethyl)-4-chlorophenol

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic signature of 2-(Aminomethyl)-4-chlorophenol (CAS No: 3970-05-6). In the landscape of pharmaceutical research and fine chemical synthesis, unambiguous structural confirmation is paramount. This document serves as an in-depth resource for researchers, analytical chemists, and drug development professionals, offering a predictive but robust framework for the interpretation of ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for this compound. Due to the limited availability of published experimental spectra for this compound, this guide synthesizes data from structurally analogous compounds and first principles to present a detailed, expected spectroscopic profile.

Introduction: The Imperative for Spectroscopic Characterization

This compound is a substituted phenol containing a reactive aminomethyl group, making it a valuable building block in medicinal chemistry and material science. Its structural congeners, phenolic Mannich bases, are known for their wide range of biological activities. The precise arrangement of the hydroxyl, aminomethyl, and chloro substituents on the aromatic ring dictates the molecule's chemical reactivity, bioavailability, and pharmacological activity. Therefore, rigorous spectroscopic analysis is not merely a quality control step but a foundational component of its scientific investigation.

This guide is structured to provide both the theoretical underpinnings and practical insights required to identify and characterize this compound. We will explore the expected data from the four cornerstone techniques of molecular characterization.

General Experimental Workflow

The comprehensive spectroscopic analysis of a compound like this compound follows a logical and systematic workflow. This ensures that data from multiple orthogonal techniques is collected efficiently and can be correlated to build a complete and unambiguous structural picture.

Caption: A generalized workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom.

Standard Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for its exchangeable proton signals (OH, NH₂) which are readily observed.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons, to ensure adequate signal dispersion.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans (16-32) for a good signal-to-noise ratio and a relaxation delay (1-5 seconds) to ensure quantitative integration.

-

¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum with proton decoupling. A greater number of scans (1024-4096) and a longer relaxation delay are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene protons, and the exchangeable protons of the amino and hydroxyl groups.

Caption: Structure of this compound with atom numbering.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Coupling |

| H-3 | ~7.20 | d | 1H | This proton is ortho to the chloro group and meta to the hydroxyl group. Expected to be a doublet with a small coupling constant (J ≈ 2.5 Hz) due to meta-coupling with H-5. |

| H-5 | ~6.95 | dd | 1H | This proton is ortho to the aminomethyl group and meta to the chloro group. Expected to be a doublet of doublets due to ortho-coupling with H-6 (J ≈ 8.5 Hz) and meta-coupling with H-3 (J ≈ 2.5 Hz). |

| H-6 | ~6.80 | d | 1H | This proton is ortho to the hydroxyl group. Expected to be a doublet due to ortho-coupling with H-5 (J ≈ 8.5 Hz). |

| -CH₂- (H-7) | ~3.80 | s | 2H | The methylene protons are adjacent to the amino group and the aromatic ring. They are expected to appear as a singlet, though some broadening may be observed. |

| -NH₂ (H-8) | ~2.0-3.5 | br s | 2H | The chemical shift of the amino protons is highly variable and depends on solvent, concentration, and temperature. The signal will be broad and will exchange with D₂O. |

| -OH (H-9) | ~9.5-10.5 | br s | 1H | The phenolic proton is acidic and its chemical shift is also highly dependent on experimental conditions. It will appear as a broad singlet and will exchange with D₂O. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule.

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 | ~155 | The carbon bearing the hydroxyl group is significantly deshielded. |

| C-2 | ~125 | This carbon is attached to the aminomethyl group. Its chemical shift is influenced by both the -OH and -CH₂NH₂ substituents. |

| C-3 | ~129 | Aromatic C-H carbon, influenced by the adjacent chloro group. |

| C-4 | ~126 | The carbon bearing the chloro group. The shift is directly influenced by the electronegativity of chlorine. |

| C-5 | ~117 | Aromatic C-H carbon, ortho to the aminomethyl group. |

| C-6 | ~115 | Aromatic C-H carbon, ortho to the hydroxyl group. |

| -CH₂- (C-7) | ~45 | The aliphatic methylene carbon, attached to the aromatic ring and the nitrogen atom. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Standard Protocol for IR Data Acquisition

-

Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the compound (1-2 mg) is finely ground with anhydrous potassium bromide (100-200 mg) and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires placing a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: A background spectrum is first recorded. The sample is then placed in the beam path of an FT-IR spectrometer and the sample spectrum is recorded. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

Predicted IR Absorption Bands

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |

| 3400-3200 | O-H Stretch, N-H Stretch | Phenol (-OH), Amine (-NH₂) | Broad, strong absorption for O-H. Two medium peaks for the symmetric and asymmetric N-H stretches may be superimposed. |

| 3100-3000 | C-H Stretch | Aromatic C-H | Medium to weak, sharp peaks. |

| 2960-2850 | C-H Stretch | Aliphatic C-H (-CH₂-) | Medium to weak, sharp peaks. |

| 1620-1580 | C=C Stretch | Aromatic Ring | Two or three sharp bands of variable intensity. |

| 1500-1450 | N-H Bend | Primary Amine (-NH₂) | Medium, broad absorption. |

| 1300-1200 | C-O Stretch | Phenol | Strong, sharp absorption. |

| 1250-1020 | C-N Stretch | Aliphatic Amine | Medium to weak absorption. |

| 850-750 | C-Cl Stretch | Aryl Halide | Strong, sharp absorption. |

| 900-675 | C-H Bend | Aromatic (out-of-plane) | Strong absorptions indicative of the substitution pattern. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular formula.

Standard Protocol for MS Data Acquisition

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent compatible with the ionization source (e.g., methanol or acetonitrile/water).

-

Instrumentation: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, is preferred to obtain accurate mass measurements, which are crucial for molecular formula determination.

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for this polar molecule and would likely be performed in positive ion mode to generate the protonated molecule [M+H]⁺. Electron ionization (EI) could also be used, which would provide more extensive fragmentation information.

Predicted Mass Spectrum

The mass spectrum provides the molecular weight and fragmentation pattern, which acts as a molecular fingerprint.

| Parameter | Predicted Value | Rationale |

| Molecular Formula | C₇H₈ClNO | |

| Monoisotopic Mass | 157.02943 Da | The exact mass of the most abundant isotopes. |

| [M+H]⁺ (ESI) | m/z 158.03671 | The protonated parent ion, expected to be the base peak in ESI-MS. |

| [M+Na]⁺ (ESI) | m/z 180.01865 | A common adduct observed in ESI-MS. |

| Isotope Pattern | The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope. | |

| Major Fragments (EI) | Expected fragmentation pathways include the loss of the aminomethyl group, loss of HCl, and cleavage of the aromatic ring. |

Conclusion

The structural elucidation of this compound relies on a multi-faceted spectroscopic approach. This guide provides a detailed, predictive framework for its ¹H NMR, ¹³C NMR, IR, and MS spectra. By understanding the theoretical basis for the expected chemical shifts, vibrational frequencies, and fragmentation patterns, researchers can confidently interpret their experimental data, even in the absence of extensive literature precedents. The correlation of data across these orthogonal techniques provides a self-validating system for structural confirmation, which is the bedrock of reliable chemical and pharmaceutical research.

2-(Aminomethyl)-4-chlorophenol solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 2-(Aminomethyl)-4-chlorophenol in Organic Solvents

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of efficient process development, formulation design, and chemical synthesis. This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a key intermediate in various synthetic pathways. We will explore the physicochemical properties of the molecule, delve into the theoretical frameworks governing its dissolution, present a predicted solubility profile across a range of common organic solvents, and provide a detailed experimental protocol for its empirical determination. This document is intended to serve as a practical resource for scientists and researchers, enabling informed solvent selection and optimization of processes involving this compound.

Introduction: The Critical Role of Solubility

This compound is a substituted phenol containing an aminomethyl group, a hydroxyl group, and a chlorine atom attached to a benzene ring. This unique combination of functional groups imparts a distinct polarity and reactivity, making it a valuable building block in the synthesis of more complex molecules. The efficiency of its use in synthesis, purification (e.g., crystallization), and formulation is fundamentally dictated by its interaction with various solvents—that is, its solubility.

This guide moves beyond a simple listing of data to explain the underlying principles that govern the solubility of this compound. By understanding the interplay between the solute's molecular structure and the solvent's properties, researchers can rationally select solvent systems, predict dissolution behavior, and troubleshoot challenges in their experimental work.

Physicochemical Profile of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key features of this compound are its ability to act as both a hydrogen bond donor (from the -OH and -NH2 groups) and acceptor (the N and O atoms), its moderate polarity, and its amphoteric nature.

| Property | Value | Source / Note |

| Molecular Formula | C₇H₈ClNO | - |

| Molecular Weight | 157.60 g/mol | - |

| Appearance | Solid, crystalline powder | [1][2] |

| Melting Point | Data not consistently available | Varies by source |

| LogP (predicted) | ~1.5 - 1.8 | [1][3] |

| Functional Groups | Phenolic Hydroxyl (-OH), Primary Amine (-CH₂NH₂), Aryl Chloride (-Cl) | - |

The presence of both a basic amino group and an acidic phenolic group means the molecule's charge state is highly dependent on pH, which in turn dramatically affects its solubility in protic solvents. The LogP value suggests a moderate lipophilicity, indicating that while it prefers polar environments, it will have some affinity for less polar organic solvents.

Theoretical Frameworks for Predicting Solubility

While empirical testing is the gold standard, theoretical models provide a powerful predictive framework for initial solvent screening, saving time and resources.

The Principle of "Like Dissolves Like"

This foundational concept states that substances with similar intermolecular forces are likely to be soluble in one another.[4][5] this compound has strong hydrogen bonding capabilities and significant dipole-dipole interactions. Therefore, it is predicted to be most soluble in polar solvents that can engage in these same types of interactions. Conversely, its solubility in nonpolar solvents, which primarily interact via weaker London dispersion forces, is expected to be poor.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters offer a more quantitative approach by deconstructing the total cohesive energy of a substance into three components.[6][7][8]

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

A solvent is considered a "good" solvent for a solute if their Hansen parameters are similar. This can be visualized in a 3D "Hansen space," where solvents that fall within a certain radius of the solute are predicted to dissolve it.[6][9] This model is particularly powerful for designing solvent blends, where two poor solvents can be mixed to create a good solvent system whose combined HSP matches the solute.[9]

COSMO-RS Model

For a highly accurate, ab initio prediction, the Conductor-like Screening Model for Real Solvents (COSMO-RS) is an established tool in the pharmaceutical industry.[10][11][12] This model uses quantum chemical calculations to determine the chemical potential of a solute in a solvent, providing a robust prediction of solubility without the need for experimental data.[12][13][14] It is particularly useful for screening large numbers of solvents early in the development process.

Predicted Solubility Profile in Common Organic Solvents

Based on the physicochemical properties and theoretical principles, the following solubility profile for this compound is predicted. This serves as a starting point for experimental design.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | Strong hydrogen bond donating and accepting capabilities match the solute's -OH and -NH₂ groups. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Medium | Strong dipole moments and hydrogen bond accepting sites interact favorably with the solute. |

| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Medium | Moderate polarity and hydrogen bond accepting ability. A similar compound, 3-aminophenol, shows high solubility in THF and dioxane.[15][16] |

| Ketones | Acetone | Medium | Polar aprotic solvent capable of accepting hydrogen bonds.[17] |

| Esters | Ethyl Acetate | Low to Medium | Moderate polarity but weaker H-bond accepting strength compared to ketones or ethers. |

| Halogenated | Dichloromethane (DCM), Chloroform | Low | Lower polarity and inability to hydrogen bond significantly limit interaction with the polar functional groups. |

| Aromatic | Toluene, Benzene | Very Low / Insoluble | Nonpolar nature creates a large energy penalty for solvating the polar solute. 3-aminophenol has minimal solubility in benzene.[15] |

| Aliphatic | Hexane, Heptane | Insoluble | Nonpolar solvents with only weak dispersion forces are unable to overcome the solute's crystal lattice energy. |

Key Factors Influencing Solubility

Temperature

For most solid solutes dissolving in liquid solvents, the dissolution process is endothermic. Consequently, solubility typically increases with an increase in temperature.[4][18] This provides more kinetic energy to the solvent molecules, allowing them to overcome the intermolecular forces within the solute's crystal lattice more effectively.[18][19]

pH (in Protic or Aqueous Systems)

The amphoteric nature of this compound makes its solubility highly pH-dependent in aqueous or protic organic systems.

-

Acidic Conditions (Low pH): The primary amine group (-CH₂NH₂) becomes protonated to form an ammonium salt (-CH₂NH₃⁺). This charged species is significantly more polar and exhibits much higher solubility in polar solvents.[17][20][21]

-

Alkaline Conditions (High pH): The acidic phenolic hydroxyl group (-OH) is deprotonated to form a phenoxide salt (-O⁻). This resulting ion is also highly polar and more soluble in polar solvents.[22]

Experimental Protocol: Equilibrium Solubility Determination

The following protocol describes the industry-standard saturation shake-flask method for accurately determining equilibrium solubility.[23][24][25] This method ensures that the system has reached thermodynamic equilibrium, providing a reliable and reproducible measurement.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Experimental Workflow

Step-by-Step Procedure

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 5 mL) of the chosen solvent. An excess is confirmed by the presence of undissolved solid at the end of the experiment.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C). Agitate the samples for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Sampling and Filtration: After equilibration, stop the shaker and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solids to sediment. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all particulate matter.

-

Dilution: Accurately dilute a known volume of the filtered, saturated solution with an appropriate mobile phase or solvent to bring the concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of this compound. A calibration curve prepared with standards of known concentrations must be used.

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the final result in appropriate units, such as mg/mL or mol/L.

Conclusion

The solubility of this compound is governed by its polar, hydrogen-bonding functional groups. It is predicted to be highly soluble in polar protic solvents like alcohols and moderately to highly soluble in polar aprotic solvents such as DMSO and THF. Its solubility in nonpolar aliphatic and aromatic solvents is expected to be negligible. For practical applications, temperature is a key factor, with solubility generally increasing at higher temperatures. In systems containing protic solvents, pH will have a dramatic effect on solubility due to the compound's amphoteric nature. While predictive models like Hansen Solubility Parameters provide excellent guidance for solvent screening, the definitive determination of solubility requires rigorous experimental measurement using validated methods like the shake-flask protocol detailed herein.

References

- 1. 2-Amino-4-chlorophenol | C6H6ClNO | CID 7265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemicalsafety.ilo.org [chemicalsafety.ilo.org]

- 3. 2-Amino-4-chlorophenol | CAS#:95-85-2 | Chemsrc [chemsrc.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. quora.com [quora.com]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. Solubility parameters (HSP) [adscientis.com]

- 8. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 9. paint.org [paint.org]

- 10. scispace.com [scispace.com]

- 11. Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. (337cn) Solubility Prediction and Cocrystal Screening By COSMO-RS: From Theory to Experimental Validation | AIChE [proceedings.aiche.org]

- 13. approcess.com [approcess.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. solubilityofthings.com [solubilityofthings.com]

- 18. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 19. banglajol.info [banglajol.info]

- 20. moorparkcollege.edu [moorparkcollege.edu]

- 21. web.mnstate.edu [web.mnstate.edu]

- 22. researchgate.net [researchgate.net]

- 23. lup.lub.lu.se [lup.lub.lu.se]

- 24. Solubility Measurements | USP-NF [uspnf.com]

- 25. biointerfaceresearch.com [biointerfaceresearch.com]

The Multifaceted Biological Activities of Chlorophenol Derivatives: A Technical Guide for Drug Discovery and Development

Abstract

Chlorophenol derivatives, a versatile class of halogenated aromatic compounds, have garnered significant attention in the scientific community for their broad spectrum of biological activities. Historically recognized for their use as biocides and intermediates in industrial synthesis, these molecules are now being explored for their therapeutic potential as antimicrobial, anticancer, and antioxidant agents.[1] This in-depth technical guide provides a comprehensive overview of the biological activities of chlorophenol derivatives for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation. This guide aims to serve as a foundational resource, bridging the gap between the fundamental chemistry of chlorophenol derivatives and their application in modern drug discovery.

Introduction: The Evolving Landscape of Chlorophenol Derivatives

Chlorophenols are characterized by a phenol ring substituted with one or more chlorine atoms.[2] The number and position of these chlorine atoms profoundly influence their physicochemical properties and, consequently, their biological effects.[1] While their environmental persistence and toxicity have been subjects of extensive study, a nuanced understanding of their bioactivity reveals a promising scaffold for the development of novel therapeutic agents.[1] The transformation of these compounds from environmental concerns to potential drug candidates underscores the importance of continued research into their diverse biological interactions.[1]

This guide will navigate the complex world of chlorophenol derivatives, offering a structured exploration of their key biological activities and the scientific principles that govern them. We will begin by examining their well-established antimicrobial properties and then transition to their emerging roles in oncology and as modulators of cellular oxidative stress.

Antimicrobial Activity: A Renewed Look at a Classic Biocide

The antimicrobial properties of chlorophenol derivatives are well-documented, with their efficacy largely dependent on the degree and position of chlorination.[3] These compounds exhibit activity against a broad range of microorganisms, including bacteria and fungi.

Mechanism of Antimicrobial Action

The primary antimicrobial mechanism of many chlorophenol derivatives involves the disruption of microbial cell membranes and key cellular processes. Their lipophilic nature allows them to partition into the lipid bilayer of cell membranes, leading to increased permeability and leakage of essential intracellular components.[3] Furthermore, they can interfere with vital enzymatic activities within the microbial cell.

A significant aspect of their antimicrobial action is the uncoupling of oxidative phosphorylation. By disrupting the proton gradient across the mitochondrial or bacterial membrane, they inhibit ATP synthesis, depriving the cell of its primary energy source.

Structure-Activity Relationship in Antimicrobial Derivatives

A clear structure-activity relationship (SAR) exists for the antimicrobial activity of chlorophenol derivatives. Generally, an increase in the number of chlorine substituents correlates with increased antimicrobial potency.[3] The lipophilicity of the molecule, often quantified by the octanol-water partition coefficient (log P), is a critical factor.[4] A higher log P value facilitates membrane disruption and is a primary determinant of antimicrobial action.[4]

The synthesis of metal complexes with chlorophenol-containing ligands has emerged as a strategy to enhance antimicrobial activity.[3][5] Chelation of the metal ion can reduce its polarity, facilitating the passage of the complex across the microbial cell membrane.[6]

Experimental Workflow for Assessing Antimicrobial Efficacy

A systematic approach is essential for evaluating the antimicrobial potential of novel chlorophenol derivatives. The following workflow outlines the key experimental stages.

Caption: Experimental workflow for antimicrobial assessment.

The broth microdilution method is a quantitative technique used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8][9][10]

Materials:

-

Test chlorophenol derivatives

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Positive control antibiotic (e.g., ampicillin)

-

Negative control (vehicle, e.g., DMSO)

Procedure:

-

Inoculum Preparation: Culture the microorganism overnight in the appropriate broth. Dilute the culture to achieve a standardized inoculum concentration (typically 5 x 10^5 CFU/mL).[7]

-

Serial Dilutions: Prepare serial two-fold dilutions of the test compounds and the positive control antibiotic in the broth medium in the 96-well plate.

-

Inoculation: Add the standardized inoculum to each well. Include a growth control (inoculum without any compound) and a sterility control (broth only).

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).[11]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.[11]

Anticancer Activity: A New Frontier for Chlorophenol Derivatives

Recent research has unveiled the potential of chlorophenol derivatives as anticancer agents. Their cytotoxic effects against various cancer cell lines are being increasingly investigated, with several promising mechanisms of action identified.

Mechanisms of Anticancer Action

The anticancer activity of chlorophenol derivatives is multifactorial, often involving the induction of apoptosis (programmed cell death), inhibition of key enzymes involved in cancer progression, and interference with cellular signaling pathways.

-

Induction of Apoptosis: Many chlorophenol derivatives trigger apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways. This can involve the activation of caspases, a family of proteases that execute the apoptotic program.[12][13][14][15] A key event in the intrinsic pathway is the disruption of the mitochondrial membrane potential.[4][8][16][17][18]

-

Enzyme Inhibition:

-

Topoisomerase Inhibition: Some chlorophenol derivatives have been shown to inhibit topoisomerases, enzymes that are crucial for DNA replication and repair.[2][19][20][21][22] By inhibiting these enzymes, these compounds can induce DNA damage and trigger cell death in rapidly dividing cancer cells.

-

Cytochrome P450 Inhibition: Certain chlorophenols can inhibit cytochrome P450 (CYP) enzymes.[9][23][24][25] While this can lead to drug-drug interactions, it can also be exploited to modulate the metabolism of other anticancer drugs or to sensitize cancer cells to therapy.

-

-

Modulation of Signaling Pathways: Chlorophenol derivatives can interfere with critical signaling pathways that regulate cell growth, proliferation, and survival, such as the MAPK and PI3K/Akt pathways.[10][26][27][28][29]

Quantitative Data on Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected chlorophenol derivatives against various cancer cell lines.

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1 | HCT116 | 22.4 | [30] |

| Compound 2 | HCT116 | 0.34 | [30] |

| Compound 6 | MCF-7 | 11.7 | [31] |

| Compound 6 | HepG2 | 0.21 | [31] |